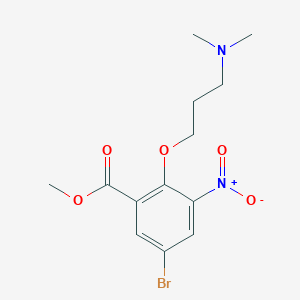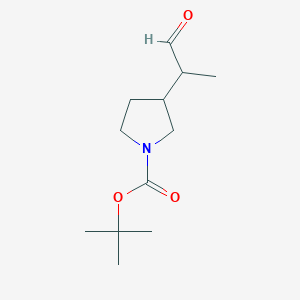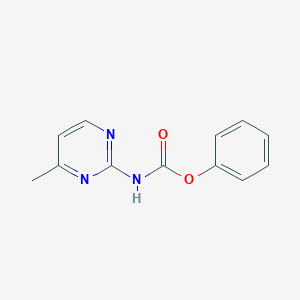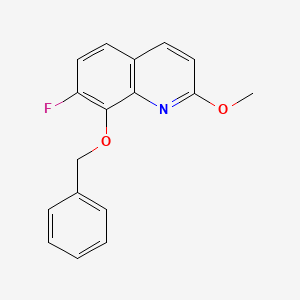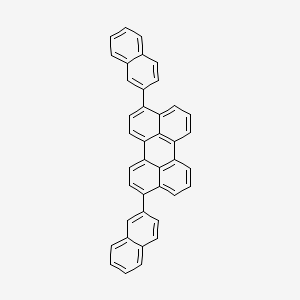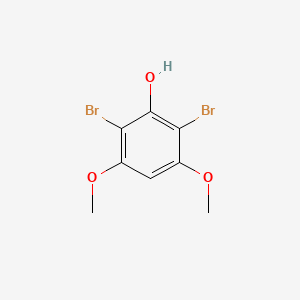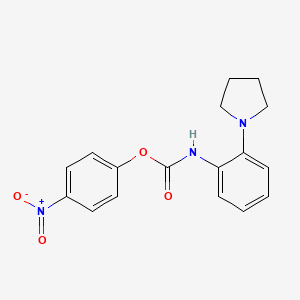
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenyl chloroformate with N-(2-pyrrolidin-1-ylphenyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, at room temperature. The product is then purified using column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as amines or alcohols, in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: 4-aminophenyl N-(2-pyrrolidin-1-ylphenyl)carbamate.
Substitution: Substituted carbamates.
Hydrolysis: N-(2-pyrrolidin-1-ylphenyl)amine and 4-nitrophenol.
Applications De Recherche Scientifique
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the carbamate group can inhibit certain enzymes by forming covalent bonds with their active sites. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenyl N-phenylcarbamate: Similar structure but lacks the pyrrolidine ring.
4-nitrophenyl N-(2-morpholin-4-ylphenyl)carbamate: Contains a morpholine ring instead of a pyrrolidine ring.
4-nitrophenyl N-(2-piperidin-1-ylphenyl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
Propriétés
Formule moléculaire |
C17H17N3O4 |
|---|---|
Poids moléculaire |
327.33 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-(2-pyrrolidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c21-17(24-14-9-7-13(8-10-14)20(22)23)18-15-5-1-2-6-16(15)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21) |
Clé InChI |
SXJKUZNTYJWATJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


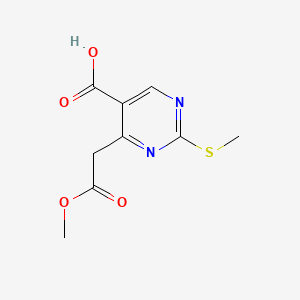
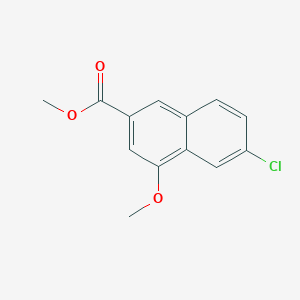
![3,5-Dichloro-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13935146.png)
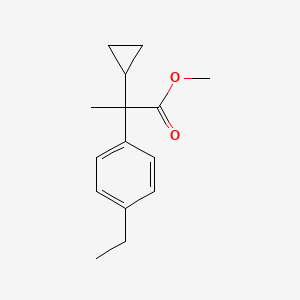
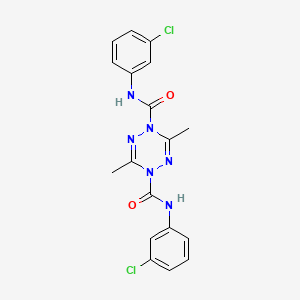
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)

